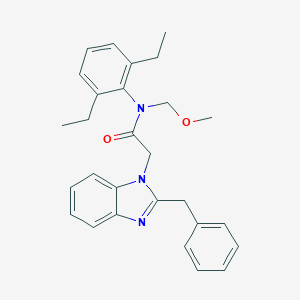![molecular formula C13H12N2O2S B409722 [[Amino-(2-methylphenyl)methylidene]amino] thiophene-2-carboxylate](/img/structure/B409722.png)
[[Amino-(2-methylphenyl)methylidene]amino] thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-thiophenecarboxylic acid [[amino-(2-methylphenyl)methylidene]amino] ester is a thiophenecarboxylic acid.
Scientific Research Applications
Chemical Reactivity and Mechanism Studies
- The reactivity of methyl 3-amino-2-thiophene carboxylate with primary amines, hydrazine, and phenylhydrazine has been explored, yielding [3,2-d]4(3H)thieno- pyrimidinones. This study contributes to understanding the mechanism of cyclization and the activities of ester and imidate groups in thiophene derivatives (Hajjem, Khoud, & Baccar, 2010).
Crystal Structure Analysis
- The crystal structure of a similar compound, methyl 2-amino-4,5,6,7-tetrahydro-1-benzo- thiophene-3-carboxylate, has been studied, revealing insights into its molecular configuration stabilized by intra- and intermolecular hydrogen bonds (Vasu et al., 2004).
Biological Activity
- Thiophene-3-carboxamide derivatives, closely related to the compound , have shown antibacterial and antifungal activities. Their molecular structures exhibit unique conformational features that might contribute to their biological activities (Vasu et al., 2003).
Tumor Selectivity
- A study on methyl‐2‐amino‐5‐[2‐(4‐methoxyphenethyl)]thiophene‐3‐carboxylate, a structurally related compound, has highlighted its potential as a tumor-selective agent, showing selective inhibition of tumor cell proliferation (Thomas et al., 2014).
Synthesis Techniques
- Research on the synthesis of methyl 3-aminothiophene-2-carboxylate derivatives and their applications has been explored, providing valuable insights into new synthetic methods and potential applications of these compounds (Huddleston & Barker, 1979).
Genotoxic and Carcinogenic Potentials
- The genotoxic and carcinogenic potentials of methyl 3‐amino‐4‐methylthiophene‐2‐carboxylate, a precursor of articaine and structurally similar to the compound , were assessed, contributing to understanding the toxicity profiles of thiophene derivatives (Lepailleur et al., 2014).
Antimicrobial Activity
- Studies on the synthesis of novel 2-aminothiophene derivatives have indicated their antimicrobial properties, suggesting potential applications in developing new antimicrobial agents (Prasad et al., 2017).
Properties
Molecular Formula |
C13H12N2O2S |
|---|---|
Molecular Weight |
260.31g/mol |
IUPAC Name |
[[amino-(2-methylphenyl)methylidene]amino] thiophene-2-carboxylate |
InChI |
InChI=1S/C13H12N2O2S/c1-9-5-2-3-6-10(9)12(14)15-17-13(16)11-7-4-8-18-11/h2-8H,1H3,(H2,14,15) |
InChI Key |
WNHVMJXGJPAPEP-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=CC=C1/C(=N\OC(=O)C2=CC=CS2)/N |
SMILES |
CC1=CC=CC=C1C(=NOC(=O)C2=CC=CS2)N |
Canonical SMILES |
CC1=CC=CC=C1C(=NOC(=O)C2=CC=CS2)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B409641.png)
![2-Amino-4-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile](/img/structure/B409642.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-pyridinyl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B409645.png)

![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}-N-(1-naphthyl)acetamide](/img/structure/B409649.png)
![3-{[5-(3-Chlorophenyl)furan-2-yl]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B409650.png)
![Ethyl 4-{5-[(2,4-dioxo-1,5-dioxaspiro[5.5]undec-3-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B409653.png)
![3-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B409655.png)
![3-({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B409656.png)
![8-{[5-(2,4-Dichlorophenyl)furan-2-yl]methylidene}-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B409657.png)
![3-[(4-Methylphenyl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B409658.png)
![3-(Naphthalen-1-ylmethylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B409659.png)
![8-[4-(Benzyloxy)-3-methoxybenzylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B409660.png)
